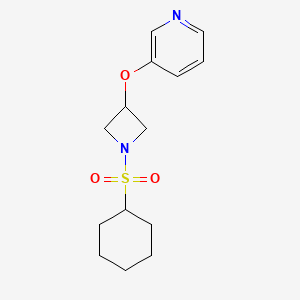![molecular formula C19H26N2OS2 B2393040 4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol CAS No. 478063-34-2](/img/structure/B2393040.png)
4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol, or 4-AS-TDB, is an organic compound that has been studied for its potential applications in the scientific research field. It is a derivative of thiadiazole, a heterocyclic compound that is found in many biological systems and is known to have diverse biological activities. 4-AS-TDB has been found to exhibit unique properties, making it a promising material for further research and development.
Scientific Research Applications
4-AS-TDB has been studied for its potential applications in the scientific research field. It has been found to exhibit unique properties, such as its ability to bind to metal ions, which makes it a promising material for further research and development. It has been studied for its potential use as a catalyst for the synthesis of organic molecules, as well as for its potential use as a drug delivery system. Additionally, 4-AS-TDB has been studied for its potential use in the fabrication of nanostructures, as well as for its potential use as a fluorescent probe for the detection of biological molecules.
Mechanism of Action
The mechanism of action of 4-AS-TDB is not yet fully understood. However, it is believed that it binds to metal ions, such as zinc and copper, which then activates the compound and allows it to interact with other molecules. This interaction is believed to be responsible for the unique properties of 4-AS-TDB, such as its ability to bind to metal ions and its potential use as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AS-TDB are still being studied. However, it has been found to bind to metal ions, which may have implications for its potential use as a drug delivery system. Additionally, 4-AS-TDB has been found to interact with biological molecules, which may have implications for its potential use as a fluorescent probe for the detection of biological molecules.
Advantages and Limitations for Lab Experiments
4-AS-TDB has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions are mild, making it a safe and efficient material to work with. Additionally, it has been found to bind to metal ions, which makes it a promising material for further research and development. However, it should be noted that the mechanism of action of 4-AS-TDB is still not fully understood, and further research is needed to determine its full potential.
Future Directions
There are many potential future directions for the research and development of 4-AS-TDB. These include further research into its mechanism of action, its potential use as a drug delivery system, its potential use as a catalyst for the synthesis of organic molecules, its potential use in the fabrication of nanostructures, and its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further research is needed to determine the biochemical and physiological effects of 4-AS-TDB, as well as its potential advantages and limitations for lab experiments.
Synthesis Methods
4-AS-TDB can be synthesized through a two-step reaction. The first step involves the reaction of 1,3,4-thiadiazole-2-thiol with tert-butyl bromide, which yields 4-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]bromide. The second step involves the reaction of the bromide with 2,6-di(tert-butyl)benzene to yield 4-AS-TDB. Both steps are carried out under mild reaction conditions, making the synthesis of 4-AS-TDB relatively simple and efficient.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS2/c1-8-9-23-17-21-20-16(24-17)12-10-13(18(2,3)4)15(22)14(11-12)19(5,6)7/h8,10-11,22H,1,9H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWXMZPIGUQMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
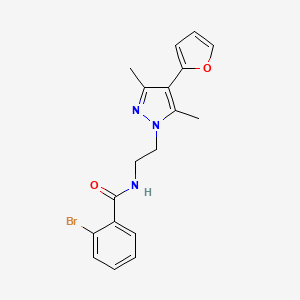
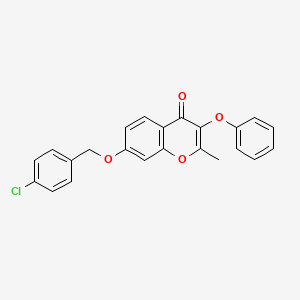
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)
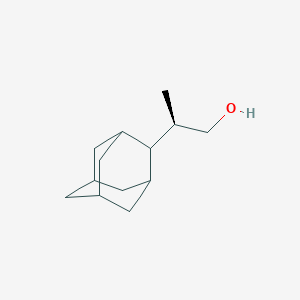

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)
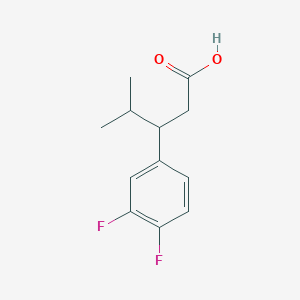
![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)
